molecular formula C20H13F3O2 B2945009 1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one CAS No. 304896-45-5

1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one

Cat. No.: B2945009
CAS No.: 304896-45-5
M. Wt: 342.317
InChI Key: POCLWPPQQDHDFL-PKNBQFBNSA-N
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Description

1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one is a complex organic compound characterized by its unique structure and properties. This compound integrates a phenyl ring, a trifluoromethyl group, and a furan ring connected by a propenone linkage. Its specific chemical structure imparts distinctive reactivity and applications, particularly in scientific research and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one typically involves a multi-step organic synthesis process. A common route is the Claisen-Schmidt condensation between acetophenone and an appropriately substituted benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent under reflux conditions. The process may involve further purification steps, such as recrystallization, to achieve the desired product.

Industrial Production Methods: On an industrial scale, this compound's production may involve optimized catalytic processes to enhance yield and purity. The methods often leverage large-scale reactors and continuous flow techniques to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one participates in various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the modification of its functional groups, allowing for the synthesis of diverse derivatives with tailored properties.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used to oxidize the compound, forming ketones or carboxylic acids.

  • Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the propenone group to the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or amines under appropriate conditions to introduce new functional groups.

Major Products: The products of these reactions vary based on the reagents and conditions used. For instance, oxidation can lead to diketone formation, while reduction can yield secondary alcohols.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in organic synthesis, enabling the preparation of complex molecules for various applications.

Biology and Medicine: In biological research, its derivatives are explored for potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities. The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: Industrially, this compound finds use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also serves as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. Its trifluoromethyl group and furan ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing its reactivity and biological activity. The compound may inhibit enzyme activities or modulate receptor functions through these interactions, thereby exerting its effects.

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-(trifluoromethyl)phenyl)-2-propen-1-one

  • 1-Phenyl-3-(5-(4-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one

These similar compounds share structural features but differ in the position of the trifluoromethyl and furan groups. Such differences can significantly impact their chemical properties and applications. For instance, the positional isomers may exhibit varied reactivity and biological activities, highlighting the uniqueness of each compound in research and industrial contexts.

Properties

IUPAC Name

(E)-1-phenyl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3O2/c21-20(22,23)16-8-4-7-15(13-16)19-12-10-17(25-19)9-11-18(24)14-5-2-1-3-6-14/h1-13H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCLWPPQQDHDFL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-45-5
Record name 1-PHENYL-3-(5-(3-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)-2-PROPEN-1-ONE
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